N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 139035-90-8) is a benzodioxine-derived carboxamide characterized by a 2,3-dimethylphenyl substituent attached to the benzodioxine core via a carboxamide linkage . The benzodioxine scaffold imparts rigidity and lipophilicity, while the dimethylphenyl group enhances steric bulk and modulates electronic interactions. This compound has been studied in medicinal and agrochemical contexts due to its structural versatility .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-6-5-7-13(12(11)2)18-17(19)16-10-20-14-8-3-4-9-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMJFMMDKBGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride, to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzodioxine ring or the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential as a pharmaceutical agent due to its structural properties that enable interactions with biological targets.
- Mechanism of Action: The compound's sulfonamide group can form hydrogen bonds with target proteins, influencing their activity. The benzodioxine moiety allows for interactions with hydrophobic regions of proteins, modulating various biochemical pathways.
- Case Study: Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For example, studies have shown that related benzodioxine compounds can reduce the expression of pro-inflammatory cytokines in vitro.
Drug Development
The unique structure of this compound makes it a candidate for developing new drugs targeting various diseases.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, derivatives have been tested against breast cancer cells with promising results.
- Antimicrobial Properties: Investigations into the antimicrobial effects have shown that the compound can inhibit the growth of specific bacterial strains. This opens avenues for its use in developing new antibiotics.
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing novel materials with unique properties.
- Polymer Chemistry: The compound's ability to undergo various chemical reactions allows it to be incorporated into polymers to enhance their mechanical and thermal properties.
- Case Study: Research has been conducted on using this compound in the synthesis of polymeric materials that exhibit improved resistance to heat and chemicals compared to traditional polymers.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
a) N-(3,4-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Differs by the position of methyl groups on the phenyl ring (3,4-dimethyl vs. 2,3-dimethyl).
b) N-(4-Nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring.
- This modification may also influence solubility and bioavailability .
Modifications to the Benzodioxine Core
a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide
- Structure: Replaces the carboxamide linkage with a benzamide group and introduces a phenoxymethyl side chain.
- Impact: The benzamide moiety may alter hydrogen-bonding capacity, while the phenoxymethyl group increases hydrophobicity. This could affect membrane permeability and target selectivity .
b) N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Incorporates a sulfamoylphenyl ethyl group.
Hybrid Structures with Heterocyclic Moieties
a) N-(2,3-Dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
- Structure: Combines the benzodioxine carboxamide with a thienopyrimidinone scaffold via a thioether linkage.
b) 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Structure : Appends a biphenylcarbonyl-benzofuran group to the benzodioxine core.
Key Data Table: Comparative Analysis
Critical Considerations
- Bioavailability : Methyl and nitro substituents may reduce aqueous solubility, necessitating formulation optimization for in vivo applications.
- Metabolic Stability : Sulfamoyl and heterocyclic groups could enhance metabolic resistance compared to simpler analogs .
- Structural-Activity Relationships (SAR): Minor substituent changes (e.g., methyl position) significantly alter binding affinities, underscoring the need for precise synthetic control .
Biological Activity
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzodioxine core which is known for various biological activities. The presence of the dimethylphenyl group may influence its interactions with biological targets.
Pharmacological Properties
- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Similar compounds have been identified as potent inhibitors of CETP, which is crucial for lipid metabolism. For instance, related structures have shown IC50 values as low as 26 nM, indicating strong inhibitory potential .
- Anticancer Activity : Compounds with similar scaffolds have demonstrated significant anticancer effects. For example, a derivative was noted to inhibit MDM2 and XIAP, leading to apoptosis in cancer cells. This inhibition was associated with reduced cell proliferation and increased sensitivity in certain cancer lines .
- Neuroprotective Effects : Some studies suggest that benzodioxine derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- MDM2 Inhibition : The inhibition of MDM2 leads to the reactivation of p53, a critical tumor suppressor protein. This mechanism is vital in cancer therapy as it can induce apoptosis in tumor cells .
- Lipid Metabolism Modulation : By inhibiting CETP, these compounds may alter lipid profiles favorably by increasing HDL cholesterol levels, which is beneficial for cardiovascular health .
Study 1: CETP Inhibition and Lipid Profile Improvement
A study evaluated the effects of a structurally similar compound on lipid profiles in animal models. The results indicated a significant increase in HDL-C levels and a decrease in triglycerides after administration over several weeks. The compound demonstrated good oral bioavailability and stability in metabolic assays.
Study 2: Anticancer Activity in vitro
In vitro assays using various cancer cell lines revealed that this compound exhibited potent cytotoxicity. The IC50 values ranged from 0.3 to 1.2 µM across different lines, indicating its potential as an effective anticancer agent.
Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of benzodioxine derivatives found that they could reduce neuronal cell death induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
